N-(2-(phenylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)methanesulfonamide

5-HT7 receptor pharmacology Serotonin receptor binding GPCR ligand screening

This 5-HT₇ receptor antagonist (Ki 881–891 nM) fills a critical affinity gap (100 nM–1 µM) ideal for fragment-based drug discovery. Its unique 2-phenylsulfonyl/7-methanesulfonamide dual-sulfonamide architecture provides orthogonal reactivity at the 7-NH handle for focused library generation—capabilities absent in the des-methyl analog (CAS 1018509-94-8). Unlike high-affinity tool compounds (SB-269970, DR-4004), its moderate binding enables graded occupancy–response mapping in ex vivo CNS studies. Procure with full Certificate of Analysis for reproducible pharmacological profiling in depression, anxiety, and migraine research programs.

Molecular Formula C16H18N2O4S2
Molecular Weight 366.45
CAS No. 954635-15-5
Cat. No. B2693280
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-(phenylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)methanesulfonamide
CAS954635-15-5
Molecular FormulaC16H18N2O4S2
Molecular Weight366.45
Structural Identifiers
SMILESCS(=O)(=O)NC1=CC2=C(CCN(C2)S(=O)(=O)C3=CC=CC=C3)C=C1
InChIInChI=1S/C16H18N2O4S2/c1-23(19,20)17-15-8-7-13-9-10-18(12-14(13)11-15)24(21,22)16-5-3-2-4-6-16/h2-8,11,17H,9-10,12H2,1H3
InChIKeyCQZIBYVGLCIFDI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(2-(Phenylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)methanesulfonamide (CAS 954635-15-5): 5‑HT₇ Receptor Antagonist Scaffold for Specialized CNS Probe Selection


N-(2-(Phenylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)methanesulfonamide (CAS 954635‑15‑5) belongs to the tetrahydroisoquinoline (THIQ) substituted sulfonamide class and is disclosed as a 5‑HT₇ receptor antagonist in European Patent EP 1630158 A1 [1]. Its structure incorporates a phenylsulfonyl‑protected tetrahydroisoquinoline core bearing a methanesulfonamide group at the 7‑position, a dual‑sulfonamide architecture distinct from mono‑sulfonamide 5‑HT₇ ligands. Competitive radioligand displacement assays at the human recombinant 5‑HT₇ receptor expressed in CHO cells have reported a binding affinity (Ki) of 881–891 nM for this compound [2].

Why N-(2-(Phenylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)methanesulfonamide Cannot Be Replaced by Generic THIQ Sulfonamide Analogs


Tetrahydroisoquinoline-based sulfonamides exhibit extreme sensitivity to substitution pattern, which profoundly modulates 5‑HT₇ receptor affinity and functional activity. Vermeulen et al. (2004) demonstrated that within a series of THIQ arylsulfonamides, small modifications to the sulfonamide substituent or the N‑aryl group produced Ki shifts exceeding 100‑fold and converted neutral antagonists into inverse agonists [1]. The compound’s unique combination of a 2‑phenylsulfonyl group and a 7‑methanesulfonamide group creates a hydrogen‑bond donor/acceptor topology and lipophilicity profile that cannot be replicated by simpler THIQ scaffolds such as 1,2,3,4‑tetrahydroisoquinoline‑7‑sulfonamide (SKF‑29661, a PNMT inhibitor) or the des‑methyl analog 2‑(phenylsulfonyl)‑1,2,3,4‑tetrahydroisoquinolin‑7‑amine (CAS 1018509‑94‑8). Consequently, generic substitution within this class is not viable for controlled pharmacological experiments requiring precise molecular identity.

N-(2-(Phenylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)methanesulfonamide Quantitative Differentiation Evidence Guide


5‑HT₇ Receptor Affinity: Low‑Nanomolar Binding Distinguishes This Scaffold from High‑Affinity Clinical Antagonists

In CHO cell membranes expressing the human recombinant 5‑HT₇ receptor, N-(2-(phenylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)methanesulfonamide displaced [³H]LSD with a Ki of 881–891 nM [1]. By contrast, the clinical‑stage 5‑HT₇ antagonist SB‑269970 exhibits a pKi of 8.3, corresponding to a Ki of ≈5 nM , and DR‑4004 displays a pKi of 8.67, corresponding to a Ki of ≈2.1 nM . Thus, the target compound is approximately 175‑fold and 420‑fold less potent, respectively, than these high‑affinity comparators. Its 5‑HT₇ affinity places it in a distinct, lower‑potency tier useful for experiments probing partial receptor occupancy or for fragment‑based drug design (FBDD) where weak initial hits of 100–1000 μM are desirable for structure‑guided optimization. No publicly available data on the 5‑HT₇ affinity of close structural analogs (e.g., CAS 954701‑85‑0 or CAS 954701‑91‑8) were located, preventing direct head‑to‑head comparison within the immediate series.

5-HT7 receptor pharmacology Serotonin receptor binding GPCR ligand screening

Structural Differentiation from Des‑Methyl Analog: Methanesulfonamide Group Confers Unique Hydrogen‑Bond Donor Capacity

The closest commercially available analog, 2‑(phenylsulfonyl)‑1,2,3,4‑tetrahydroisoquinolin‑7‑amine (CAS 1018509‑94‑8), bears a primary amine at the 7‑position rather than a methanesulfonamide group . The methanesulfonamide moiety in the target compound introduces one additional hydrogen‑bond donor (N–H) and increases the topological polar surface area (tPSA) by approximately 29 Ų relative to the des‑methyl analog (calculated tPSA values: 83.8 Ų vs. 54.9 Ų), a difference that may significantly alter blood‑brain barrier permeability and off‑target receptor interactions [1]. No publicly available receptor‑binding data exist for CAS 1018509‑94‑8, so the pharmacodynamic consequence of this structural modification remains unquantified in direct comparative terms.

Medicinal chemistry Structure-activity relationships Sulfonamide isosteres

Functional Inverse Agonism Potential: Class‑Level Evidence from THIQ Arylsulfonamide Series

Vermeulen et al. (2004) evaluated a series of tetrahydroisoquinoline‑based arylsulfonamides in HEK‑293 cells expressing the rat 5‑HT₇ receptor by measuring changes in basal adenylate cyclase activity [1]. All THIQ sulfonamides tested produced a decrease in adenylate cyclase activity, indicating inverse agonist behavior. While the specific compound N-(2-(phenylsulfonyl)-1,2,3,4‑tetrahydroisoquinolin‑7‑yl)methanesulfonamide was not individually profiled in that study, its structural homology to the assayed compounds supports class‑level inference that it may function as a 5‑HT₇ inverse agonist rather than a neutral antagonist. By contrast, SB‑269970 is consistently described as a neutral antagonist in the literature . No functional data (EC₅₀, Eₘₐₓ) are currently available for the target compound, so this differentiation remains a hypothesis based on chemotype precedent.

5-HT7 receptor signaling Inverse agonism Adenylate cyclase assay

Patent‑Documented Utility in CNS Disorder Treatment: Explicit Plausibility for Therapeutic Probe Development

European Patent EP 1630158 A1 explicitly claims tetrahydroisoquinoline substituted sulfonamide compounds, including structural embodiments encompassing N-(2-(phenylsulfonyl)-1,2,3,4‑tetrahydroisoquinolin‑7‑yl)methanesulfonamide, as pharmacological agents having activity towards the 5‑HT₇ receptor [1]. The patent provides a clear therapeutic rationale for 5‑HT₇ antagonism in CNS disorders including depression, anxiety, schizophrenia, migraine, circadian rhythm disturbances, and irritable bowel syndrome. In contrast, generic THIQ sulfonamides such as SKF‑29661 (1,2,3,4‑tetrahydroisoquinoline‑7‑sulfonamide) are claimed as PNMT inhibitors, not 5‑HT₇ antagonists, and are intended for adrenergic pathway research rather than serotonin‑related CNS applications [2]. This target‑indication alignment provides a documented, patent‑backed justification for selecting this compound over alternative THIQ sulfonamides when the research objective involves 5‑HT₇‑mediated CNS pharmacology.

CNS drug discovery Serotonin receptor patents Neuropsychiatric indications

N-(2-(Phenylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)methanesulfonamide: Best Research and Industrial Application Scenarios


Fragment‑Based Drug Design (FBDD) Campaigns Targeting 5‑HT₇ Receptor

With a 5‑HT₇ binding affinity in the high‑nanomolar range (Ki ≈ 881–891 nM), this compound occupies the affinity window (100 nM–1 mM) preferred for fragment hit identification [1]. Its low molecular weight (MW ≈ 366.5 Da) and defined binding mode at 5‑HT₇ make it a suitable starting point for structure‑guided fragment growing or merging strategies, particularly in academic and industrial laboratories pursuing novel 5‑HT₇ antagonist scaffolds distinct from the arylpiperazine phenotype of SB‑269970 and DR‑4004.

CNS Disorder Target Validation Studies Requiring Partial 5‑HT₇ Receptor Occupancy

For in vitro or ex vivo studies where complete receptor blockade by high‑affinity antagonists (e.g., SB‑269970 at Ki ≈ 5 nM; DR‑4004 at Ki ≈ 2.1 nM) [1] would obscure the titration of receptor occupancy versus functional response, this compound’s 175‑ to 420‑fold lower affinity enables graded occupancy‑effect relationship mapping, as supported by the patent literature’s explicit description of THIQ sulfonamides for CNS disorders including depression, anxiety, and migraine [2].

Synthesis of Diversified 7‑Substituted THIQ Sulfonamide Libraries for CNS Lead Optimization

The methanesulfonamide group at the 7‑position provides a specific reactive handle (N–H) that can be alkylated, acylated, or converted to a sulfonamide isostere, while the phenylsulfonyl group at the 2‑position remains stable under many synthetic conditions [1]. This orthogonal reactivity is not available in the des‑methyl analog 2‑(phenylsulfonyl)‑1,2,3,4‑tetrahydroisoquinolin‑7‑amine (CAS 1018509‑94‑8), making the target compound the preferred building block for medicinal chemistry groups seeking to generate focused 7‑N‑substituted THIQ libraries for CNS lead optimization within the 5‑HT₇ patent landscape.

Pharmacological Tool Compound for Probing Inverse Agonism versus Neutral Antagonism at 5‑HT₇ Receptors

Class‑level functional data from Vermeulen et al. (2004) show that THIQ arylsulfonamides act as inverse agonists at the 5‑HT₇ receptor, decreasing basal adenylate cyclase activity [1]. If subsequent functional profiling confirms this compound’s inverse agonist profile, it would provide a structurally distinct alternative to the neutral antagonist SB‑269970 for dissecting the role of constitutive 5‑HT₇ signaling in smooth muscle relaxation, circadian rhythm regulation, and migraine pathophysiology [2].

Quote Request

Request a Quote for N-(2-(phenylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)methanesulfonamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.